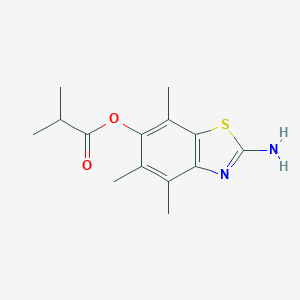
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate, also known as ABT-418, is a chemical compound that has been found to have potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate acts as a selective agonist of α4β2 nAChRs, which are the most abundant subtype of nAChRs in the brain. Activation of these receptors by (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate leads to the release of neurotransmitters such as dopamine, which are involved in the regulation of various physiological processes. (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been shown to enhance cognitive function and has potential applications in the treatment of cognitive disorders such as Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been shown to have several biochemical and physiological effects. It has been found to enhance cognitive function in animal models and has potential applications in the treatment of cognitive disorders. (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has also been shown to have analgesic properties and has been investigated for its potential use in pain management. Additionally, (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been found to have anti-inflammatory properties and has potential applications in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has several advantages for lab experiments. It is a potent and selective agonist of α4β2 nAChRs, which makes it a useful tool for investigating the role of these receptors in various physiological processes. (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has some limitations for lab experiments. It has a short half-life, which may limit its use in long-term studies. Additionally, (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been found to have some off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate. One potential application is in the treatment of cognitive disorders such as Alzheimer's disease. (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has shown promising results in animal models of Alzheimer's disease and may have potential as a therapeutic agent. Additionally, (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been investigated for its potential use in pain management and may have applications in the treatment of inflammatory disorders. Further research is needed to fully understand the potential applications of (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate and to investigate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate involves the reaction of 2-amino-4,5,7-trimethyl-1,3-benzothiazole with 2-methylpropanoyl chloride in the presence of a base catalyst. The resulting product is purified using column chromatography to obtain pure (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate. This method has been reported to yield high purity and good yields of (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate.
Aplicaciones Científicas De Investigación
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes such as learning, memory, and attention. (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been used in studies investigating the role of nAChRs in these processes and has shown promising results.
Propiedades
Número CAS |
120164-17-2 |
|---|---|
Nombre del producto |
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate |
Fórmula molecular |
C14H18N2O2S |
Peso molecular |
278.37 g/mol |
Nombre IUPAC |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate |
InChI |
InChI=1S/C14H18N2O2S/c1-6(2)13(17)18-11-8(4)7(3)10-12(9(11)5)19-14(15)16-10/h6H,1-5H3,(H2,15,16) |
Clave InChI |
NTEQMXQPAIUWRP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)C(C)C)C |
SMILES canónico |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)C(C)C)C |
Sinónimos |
Propanoic acid, 2-methyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



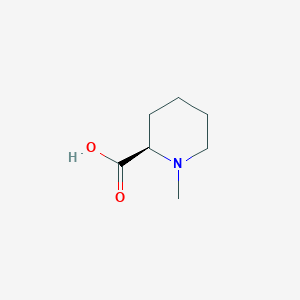
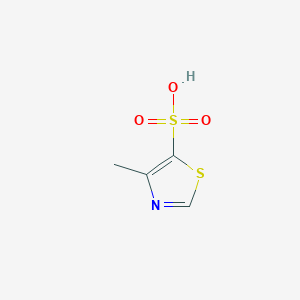


![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)
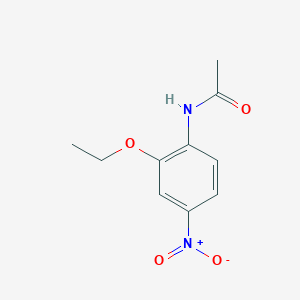
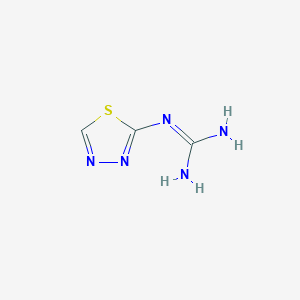
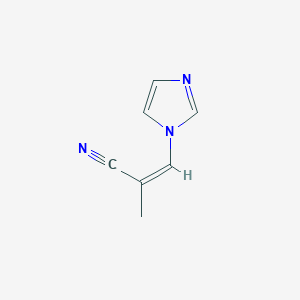

![2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B55616.png)


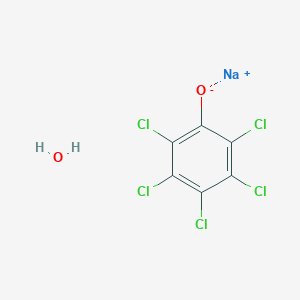
![1-Azabicyclo[2.2.1]heptane-4-carboxamide](/img/structure/B55628.png)